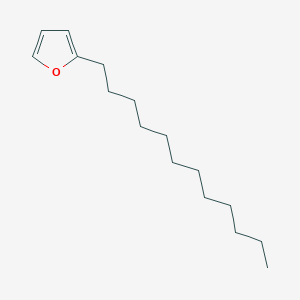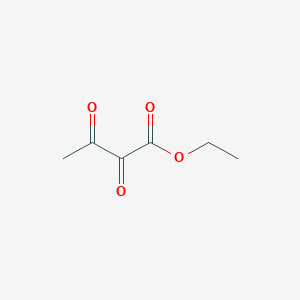
Ethyl 2,3-dioxobutanoate
Vue d'ensemble
Description
Ethyl 2,3-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is a diester of butanedioic acid and is characterized by the presence of two oxo groups at the 2 and 3 positions of the butanoate chain. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from the deprotonation of ethyl acetoacetate, reacts with an alkyl halide to form the desired product. The reaction typically occurs under basic conditions using sodium ethoxide in ethanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanedioic acid derivatives. The process includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester product. The reaction is conducted under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2,3-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is utilized in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dioxobutanoate involves its reactivity as an electrophile due to the presence of carbonyl groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s molecular targets include nucleophiles such as amines, alcohols, and thiols, which can react with the carbonyl carbon to form new bonds and structures.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dioxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain ester groups and are used in similar synthetic applications. ethyl acetoacetate has only one oxo group, making it less reactive in certain reactions.
Diethyl malonate: This compound also contains two ester groups but differs in its reactivity and applications. Diethyl malonate is primarily used in malonic ester synthesis, while this compound is more versatile in its reactivity.
Uniqueness: this compound’s unique structure, with two oxo groups, provides it with distinct reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 2,3-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482873 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-25-7 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)

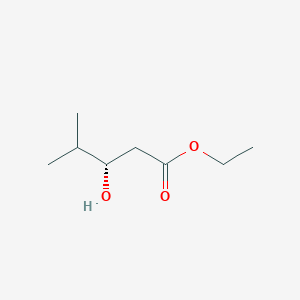
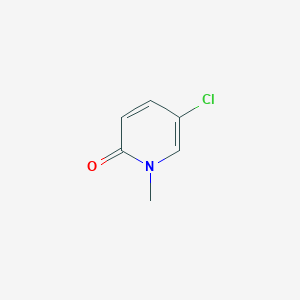
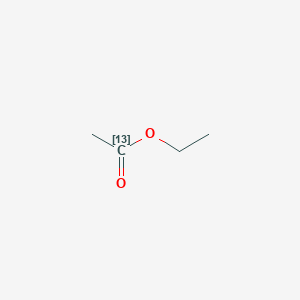
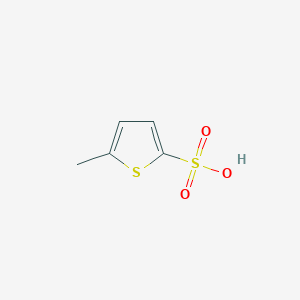
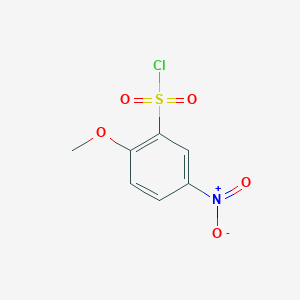

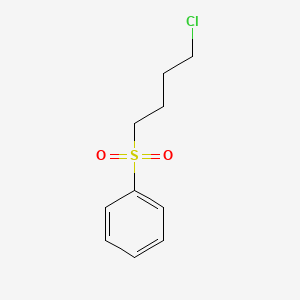
![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)
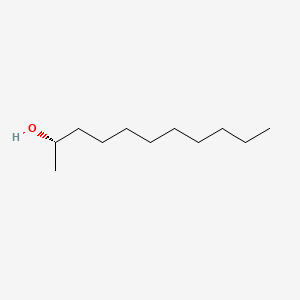
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)
